Crocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Crocin possesses strong antioxidant properties. These properties allow it to neutralize free radicals, unstable molecules that can damage cells and contribute to various health issues. Studies have shown crocin's effectiveness in scavenging free radicals, potentially reducing the risk of chronic diseases [“Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders”()].

Neuroprotective Potential

Research suggests that crocin might offer neuroprotective benefits. Studies indicate its ability to reduce beta-amyloid plaque formation, a hallmark of Alzheimer's disease [“Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders”()]. Additionally, crocin might improve memory and learning, offering promise for treating neurodegenerative disorders [“Crocin: An Overview”()].

Antidepressant Effects

Several studies have explored crocin's potential as an antidepressant. Animal and human studies suggest that crocin may improve mood and alleviate symptoms of depression [“The Efficacy of Crocin of Saffron (Crocus sativus L.) on the Components of Metabolic Syndrome: A Randomized Controlled Clinical Trial”()]. More research is needed to understand the underlying mechanisms and determine its efficacy in treating depression.

Other Potential Applications

Scientific research is investigating crocin's potential benefits in various areas, including:

- Cancer: Studies suggest crocin might have anti-cancer properties, but further research is needed [“Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders”()].

- Inflammation: Crocin's anti-inflammatory properties are being explored for their potential role in managing inflammatory conditions [“Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders”()].

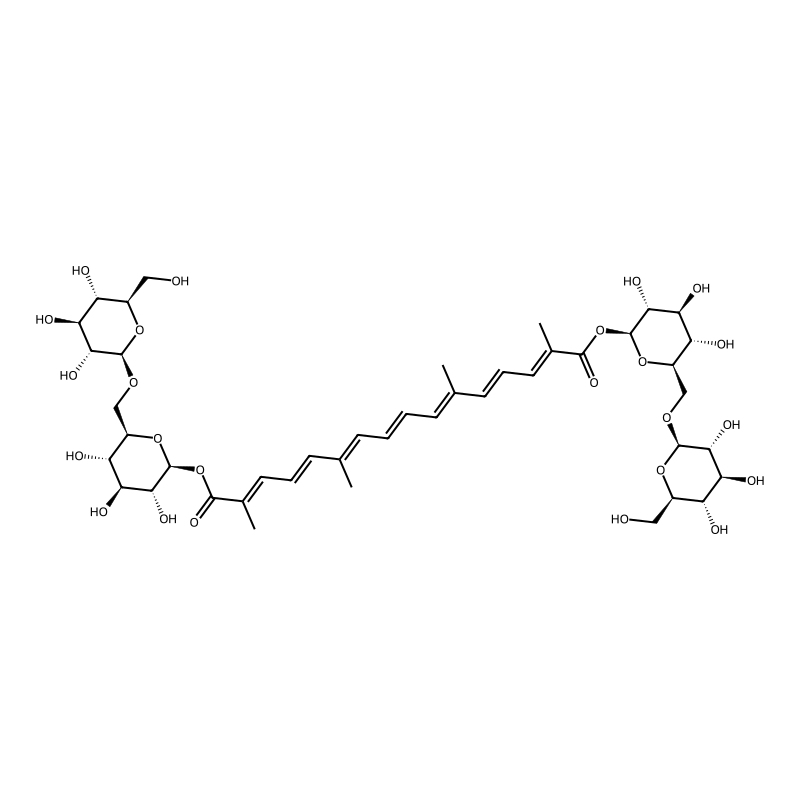

Crocin is a bioactive compound primarily responsible for the vibrant color of saffron, derived from the flower Crocus sativus, and also found in the fruit of Gardenia jasminoides. Chemically, crocin is classified as a carotenoid and is specifically a diester formed from the disaccharide gentiobiose and the dicarboxylic acid crocetin. Its chemical structure consists of a polyene chain that imparts its characteristic color, with the most common form being trans-crocetin di-(β-D-gentiobiosyl) ester. When isolated, crocin appears as deep red crystals that melt at approximately 186 °C and dissolve in water to produce an orange solution .

Crocin is recognized for its extensive biological activities:

- Antioxidant Properties: Crocin has potent antioxidant capabilities, reducing oxidative stress by enhancing the expression of protective genes and enzymes such as Nrf2 and superoxide dismutase .

- Neuroprotective Effects: It has been shown to counteract neuroinflammation and mitochondrial dysfunction associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anticancer Activity: Crocin exhibits antiproliferative effects against various cancer cell lines through multiple signaling pathways, including PI3K/AKT/mTOR and MAPK pathways .

- Mood Enhancement: Preliminary studies suggest potential antidepressant effects in both animal models and human subjects .

- Eye Health: Emerging evidence points to crocin's protective effects on retinal tissue, suggesting its potential in treating retinal diseases .

Crocin is synthesized through the esterification of crocetin with gentiobiose. This process can be catalyzed by glucosyltransferases, which facilitate the transfer of glycosidic units to form various glycosyl esters. Advances in biotechnology have enabled the use of genetically modified Escherichia coli strains to produce crocin efficiently through fermentation processes, optimizing conditions for maximum yield .

Crocin has several applications across different fields:

- Food Industry: It serves as a natural coloring agent due to its vibrant hue and water solubility, making it a preferred choice over synthetic dyes .

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties position crocin as a candidate for developing supplements aimed at chronic disease prevention and management .

- Cosmetics: The compound's skin-protective qualities enhance its utility in cosmetic formulations aimed at combating oxidative stress.

Research has explored crocin's interactions with various biological systems. It has been shown to modulate several signaling pathways involved in inflammation and apoptosis. Additionally, studies indicate that crocin can enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to treatment while protecting normal cells from damage . The compound's ability to cross the blood-brain barrier further emphasizes its potential in neuropharmacology.

Crocin shares structural similarities with several other compounds derived from carotenoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Source | Unique Features |

|---|---|---|---|

| Crocetin | Dicarboxylic acid | Saffron | Precursor to crocin; less soluble than crocin |

| Picrocrocin | Monoterpene glycoside | Saffron | Contributes to saffron's flavor; less bioactive |

| Zeaxanthin | Carotenoid | Various plants | Antioxidant properties; primarily found in fruits |

| Lycopene | Carotenoid | Tomatoes | Known for its prostate health benefits; fat-soluble |

Crocin stands out due to its high water solubility and significant bioactivity compared to these similar compounds. Its unique glycosylation pattern enhances its stability and functionality in biological systems, making it particularly valuable in both food and medicinal applications .

Molecular Composition and Formula

Crocin represents a complex water-soluble carotenoid compound with the molecular formula C44H64O24 and a molecular weight of 976.97 grams per mole [1] [8]. The compound is systematically named as all-trans-crocetin di-β-δ-gentiobiosyl ester, reflecting its fundamental structural architecture [1] [8]. This chemical entity is classified under the Chemical Abstracts Service registry number 42553-65-1, establishing its unique identity in chemical databases [1] [11].

The molecular composition of crocin encompasses forty-four carbon atoms, sixty-four hydrogen atoms, and twenty-four oxygen atoms, arranged in a highly specific three-dimensional configuration [1] [8]. The substantial molecular weight and complex formula reflect the presence of multiple functional groups and extensive conjugated systems within the molecular framework [1] [8]. The compound exhibits a computed topological polar surface area that contributes to its distinctive solubility characteristics and biological interactions [8].

Structural Characterization

Diester Formation with Gentiobiose and Crocetin

Crocin is fundamentally characterized as a diester formed through the chemical linkage between crocetin, a twenty-carbon dicarboxylic acid, and two gentiobiose disaccharide units [2] [3]. The crocetin component serves as the central core structure, possessing the molecular formula C20H24O4 with a molecular weight of 328.4 grams per mole [16] [17]. This aglycone exhibits a polyunsaturated conjugated acid structure featuring four side-chain methyl groups and seven conjugated double bonds [16].

Gentiobiose, the disaccharide component, consists of two glucose molecules connected through a β-1,6-glycosidic linkage [22]. Each gentiobiose unit contributes a molecular formula of C12H22O11 with a molecular weight of 342.3 grams per mole [22]. The diester formation occurs through esterification reactions between the carboxylic acid groups of crocetin and the hydroxyl groups of the gentiobiose units, creating the complete crocin molecule [2] [3].

The biosynthetic pathway involves sequential glycosylation steps mediated by specific glucosyltransferase enzymes [7] [23]. Initial glycosylation of crocetin produces monoglucosyl and diglucosyl esters, followed by secondary glycosylation that leads to the formation of gentiobiose groups attached to the crocetin backbone [23]. This enzymatic process occurs through the action of uridine diphosphate glycosyltransferases that facilitate the transfer of sugar moieties to the acceptor molecule [23].

Stereochemistry and Isomeric Forms

Crocin exhibits complex stereochemical characteristics arising from the presence of multiple double bonds and chiral centers within its molecular structure [6]. The crocetin core contains seven conjugated double bonds that can exist in both trans and cis configurations, leading to various isomeric forms [6] [16]. The trans-crocetin configuration represents the most thermodynamically stable form and is predominantly found in natural sources [6].

Recent research has identified novel cis isomeric forms of crocetin within crocin structures, including the newly characterized 6-cis-crocetin isomer [6]. This isomeric form exhibits distinct spectroscopic properties, with characteristic ultraviolet absorption maxima at 320 nanometers, differentiating it from the trans configuration [6]. The isomerization process can occur through physicochemical conditions such as prolonged heating, leading to the formation of these alternative stereochemical arrangements [6].

The stereochemical complexity extends to the sugar components, where each gentiobiose unit contains multiple chiral centers contributing to the overall three-dimensional structure [1]. The β-configuration of the glycosidic linkages in gentiobiose units adds another layer of stereochemical specificity to the complete crocin molecule [22]. These stereochemical features significantly influence the compound's biological activity and physicochemical properties [6].

Glycosylation Patterns

Crocin demonstrates sophisticated glycosylation patterns that distinguish it from other carotenoid compounds [3] [7]. The glycosylation process involves the attachment of carbohydrate moieties to the crocetin backbone through specific enzymatic mechanisms [7] [23]. Multiple crocin derivatives exist, designated as crocin-1 through crocin-5, each characterized by different glycosylation patterns and molecular weights [7].

The most prevalent form, crocin-1, contains two complete gentiobiose units attached to both carboxylic acid groups of crocetin, resulting in the molecular formula C44H64O24 [7]. Crocin-2 exhibits partial glycosylation with one gentiobiose unit and one glucose unit, while crocin-3 and crocin-4 display intermediate glycosylation states [7]. Crocin-5 represents the minimally glycosylated form with only single glucose attachments [7].

The glycosylation patterns significantly affect the water solubility and biological properties of the resulting compounds [3]. The presence of multiple hydroxyl groups from the sugar moieties enhances hydrophilicity, enabling crocin to dissolve readily in aqueous environments [3] [13]. This glycosylation also provides protection against oxidative degradation and influences the compound's interaction with biological membranes [3].

Physicochemical Properties

Spectroscopic Characteristics

Crocin exhibits distinctive spectroscopic properties that facilitate its identification and quantitative analysis [13]. The ultraviolet-visible absorption spectrum displays an intense absorption band with a maximum at 441 nanometers, accompanied by a shoulder peak at 460 nanometers [13]. Additional weaker ultraviolet bands appear at 250 and 333 nanometers, with no detectable absorbance beyond 550 nanometers [13].

The molar absorption coefficient at the 441-nanometer maximum has been precisely determined as 1.35 × 10⁵ M⁻¹ cm⁻¹, indicating extremely high light absorption capacity [13]. This exceptional absorptivity enables sensitive detection and quantification of crocin in various analytical applications [13]. The spectroscopic characteristics reflect the extensive conjugated double bond system within the crocetin backbone [13].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for crocin [9]. Proton nuclear magnetic resonance spectra show olefinic protons in the 6.0-7.5 parts per million region, corresponding to the conjugated double bonds of the crocetin core [9]. Sugar protons appear in the 3.0-4.0 parts per million range, reflecting the gentiobiose components [9]. Fourier-transform infrared spectroscopy identifies specific carbon-oxygen stretching vibrations at 1197 and 1031 wavenumbers [12].

Mass spectrometry provides definitive structural confirmation through characteristic fragmentation patterns [14]. The molecular ion peak appears at mass-to-charge ratio 977.38, corresponding to the protonated molecular ion [14]. Fragmentation analysis reveals sequential loss of gentiobiose units, producing fragment ions at 651.25 mass-to-charge ratio [14]. This fragmentation pattern enables identification of crocin and its derivatives in complex mixtures [14].

Solubility and Partition Coefficient

Crocin demonstrates exceptional water solubility compared to other carotenoid compounds, attributed to the presence of multiple hydroxyl groups from the gentiobiose units [11] [13]. The compound readily dissolves in hot water to form orange-colored solutions, with solubility limits reaching approximately 0.13 millimolar concentrations [13]. This high aqueous solubility distinguishes crocin from lipophilic carotenoids and enables its use in various water-based applications [11].

The partition coefficient studies reveal interesting behavior in biphasic systems [10]. In ionic liquid-aqueous two-phase systems, crocin exhibits partition coefficients greater than unity, indicating preferential distribution toward the ionic liquid phase [10]. The maximum partition coefficient of 39.85 was observed in systems containing 44 weight percent ionic liquid at elevated temperatures [10]. Temperature increases enhance the partition coefficient, suggesting favorable thermodynamic interactions with ionic liquid components [10].

Solubility characteristics extend to various organic solvents, with slight solubility observed in methanol and ethanol [11]. The compound shows negligible solubility in diethyl ether and other nonpolar organic solvents [11]. Oil-water partition studies demonstrate the predominantly hydrophilic nature of crocin, with negative logarithmic partition coefficient values of -4.742 [11]. These solubility properties significantly influence the compound's bioavailability and pharmaceutical applications [12].

Thermal Properties and Stability

Crocin exhibits specific thermal properties that are crucial for its handling and processing [11]. The compound demonstrates a melting point of 186 degrees Celsius, accompanied by effervescence during the melting process [2] [11]. This effervescence indicates thermal decomposition concurrent with melting, reflecting the compound's thermal sensitivity [11]. The predicted boiling point reaches 1169.0 ± 65.0 degrees Celsius under standard atmospheric conditions [11].

Thermal stability studies reveal that crocin is sensitive to elevated temperatures, particularly under acidic conditions [11]. The compound maintains better stability in neutral or alkaline environments compared to acidic media [11]. Heat exposure can lead to degradation of the conjugated double bond system and potential isomerization of the crocetin backbone [6]. Prolonged heating at 100 degrees Celsius has been shown to induce trans-to-cis isomerization reactions [6].

Light sensitivity represents another significant stability concern for crocin [11]. The compound degrades upon exposure to light, particularly ultraviolet radiation, leading to loss of color intensity and biological activity [11]. Storage recommendations specify protection from light and maintenance of low temperatures between 2-8 degrees Celsius [11]. The predicted density of 1.54 ± 0.1 grams per cubic centimeter provides additional physical property data for handling and formulation purposes [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C44H64O24 | [1] [8] |

| Molecular Weight | 976.97 g/mol | [1] [8] |

| Melting Point | 186°C (with effervescence) | [2] [11] |

| UV-Vis Absorption Maximum | 441 nm | [11] [13] |

| Extinction Coefficient | 1.35 × 10⁵ M⁻¹ cm⁻¹ | [13] |

| Water Solubility | Up to 0.13 mM | [11] [13] |

| LogP Value | -4.742 | [11] |

| Storage Temperature | 2-8°C | [11] |

| Spectroscopic Technique | Wavelength/Frequency | Assignment | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | 441 nm | Intense absorption maximum | [13] |

| UV-Vis Spectroscopy | 460 nm | Shoulder peak | [13] |

| ¹H NMR Spectroscopy | 6.0-7.5 ppm | Olefinic protons | [9] |

| ¹H NMR Spectroscopy | 3.0-4.0 ppm | Sugar protons | [9] |

| FTIR Spectroscopy | 1197 cm⁻¹ | C-O stretching | [12] |

| Mass Spectrometry | 977.38 m/z | Molecular ion [M+H]⁺ | [14] |

Crocin, a water-soluble carotenoid glycoside, is found naturally in a limited number of plant species across different taxonomic families. These botanical sources serve as both commercial suppliers and research subjects for understanding crocin biosynthesis and accumulation patterns.

Crocus sativus (Saffron)

Crocus sativus, commonly known as saffron, represents the most economically significant source of crocin [1] [2]. The plant belongs to the Iridaceae family and is characterized by its autumn-flowering habit and sterile nature, reproducing exclusively through vegetative propagation via underground corms [3] [4]. The stigmas of saffron flowers accumulate crocins to extraordinary levels, reaching concentrations of 8-10% of dry weight, making them the most concentrated natural source of these apocarotenoids [5] [6].

Saffron stigmas contain multiple crocin forms, with trans-crocin 4 being the most abundant component, followed by trans-crocin 3, cis-crocin 4, trans-crocin 2, trans-crocin 2', and cis-crocin 2 [7]. The crocin profile demonstrates remarkable consistency across different geographical origins, suggesting that trans-crocin 4 serves as a characteristic marker of saffron regardless of cultivation location [7]. Syrian saffron samples have shown crocin concentrations ranging from 231-342 mg/g in stigma samples grown under natural conditions [8].

The biosynthesis of crocins in saffron is developmentally regulated and tissue-specific, occurring primarily during stigma development [6]. The accumulation pattern follows the expression of key biosynthetic enzymes, with maximum crocin content achieved at stigma maturity. This temporal regulation ensures optimal concentration of bioactive compounds at harvest time.

Gardenia jasminoides

Gardenia jasminoides Ellis, belonging to the Rubiaceae family, represents the second most important commercial source of crocins [9] [10]. The plant is an evergreen shrub with characteristic sweet, aromatic blossoms, widely used in traditional Chinese medicine [9]. Crocins accumulate primarily in the mature fruits, where they serve both as natural colorants and bioactive compounds [11] [10].

The extraction of crocins from Gardenia jasminoides fruits has been extensively optimized using various methodologies. Response surface methodology studies have identified optimal extraction parameters including temperature (55°C), time (57 minutes), percent of fruits in solvent (24%), and ethanol concentration (80%) [11]. Carbon dioxide-expanded liquid extraction systems with direct sonication have achieved significantly higher extraction yields, with crocin-1 concentrations reaching 13.63 ± 0.5 μg/mL and crocin-2 at 0.51 ± 0.05 μg/mL [12].

Remarkably, crocin-2 and crocetin have been characterized for the first time from mature flowers of Gardenia jasminoides, expanding the potential sources beyond traditional fruit extraction [10]. Methanol and deionized water proved to be appropriate solvents for pigment recovery, with maximum yields of at least 17% from floral tissue [10]. The presence of crocins in flowers provides opportunities for sustainable utilization of ornamental plant materials that would otherwise be discarded.

Other Plant Sources

Several additional plant species have been identified as natural sources of crocins, though typically at lower concentrations than saffron and gardenia. These alternative sources provide insights into the evolutionary distribution of crocin biosynthesis and offer potential biotechnological applications.

Buddleja davidii, a member of the Scrophulariaceae family, accumulates crocins and crocetin specifically in the flower calyx [13] [14]. The major bioactive components identified in flower extracts include crocin, crocetin, quercetin, and rutin [15]. Crocin biosynthesis in Buddleja proceeds through a zeaxanthin cleavage pathway catalyzed by two carotenoid cleavage dioxygenases (BdCCD4.1 and BdCCD4.3) [14]. The expression patterns of four candidate genes (BdALDH, BdUGT74BC1, BdUGT74BC2, and BdUGT94AA3) have been identified as involved in crocin biosynthesis [14].

Nyctanthes arbor-tristis, belonging to the Oleaceae family and commonly known as night-flowering jasmine, represents an exceptionally rich source of crocins [13] [16]. The tubular calyx of the flowers contains crocin at an abundant concentration of approximately 35.57% w/w [13] [17]. This represents one of the highest natural concentrations of crocin reported in the literature. The total concentration of crocins in the calyx reaches extraordinary levels and has been used as a potential wound healing phytoconstituent with hypoglycemic and hypolipidemic properties [13].

Verbascum species (mullein) have been identified as a new source of saffron apocarotenoids and molecular tools for biotechnological production [18]. Eight enzymes involved in carotenoid cleavage have been identified in two Verbascum species, V. giganteum and V. sinuatum [18]. Four of these enzymes show homology to previously identified BdCCD4.1 and BdCCD4.3 from Buddleja [18]. Metabolic analyses have demonstrated efficient activity of these enzymes to produce crocins using β-carotene and zeaxanthin as substrates [18].

Biosynthetic Pathways

The biosynthesis of crocins represents a complex metabolic pathway involving multiple enzymatic steps that convert carotenoid precursors into the final glycosylated apocarotenoid products. This pathway has been extensively characterized through transcriptomic, genomic, and functional studies across multiple plant species.

Carotenoid Precursors

The crocin biosynthetic pathway begins with the carotenoid zeaxanthin as the primary substrate [19] [20]. Zeaxanthin is synthesized through the standard carotenoid biosynthetic pathway, which starts with geranylgeranyl diphosphate and proceeds through a series of enzymatic reactions including the formation of lycopene, β-carotene, and finally zeaxanthin [19] [21].

In Crocus species, the carotenoid biosynthetic pathway shows specific expression patterns that support crocin production. CsLCYB2 presents extremely high expression in Crocus flowers, particularly stigmas, indicating enhanced β-carotene formation [21]. The CYP97B3-1 and CYP97B3-2 genes show specifically high expression in stigmas, suggesting that CYP97B members are responsible for the formation of β-cryptoxanthin and zeaxanthin in Crocus [21].

The availability of zeaxanthin as a precursor is critical for crocin biosynthesis. Studies have shown that the expression of genes involved in zeaxanthin synthesis correlates with crocin accumulation patterns in developing stigmas [19]. The competitive pathways leading to other carotenoids are downregulated in crocin-accumulating tissues, ensuring adequate substrate availability for apocarotenoid formation.

Enzymatic Conversion Mechanisms

The conversion of zeaxanthin to crocins involves a three-step enzymatic process: cleavage, oxidation, and glycosylation [19] [6]. Each step is catalyzed by specific enzyme families that have evolved to recognize apocarotenoid substrates with high specificity.

The first step involves the symmetric oxidative cleavage of zeaxanthin at the C7,C8 and C7',C8' double bonds, producing crocetin dialdehyde and 3-OH-β-cyclocitral [20] [22]. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs) and represents the first dedicated step in crocin biosynthesis [20]. The cleavage occurs through a two-step mechanism, with the enzyme first cleaving one side of the zeaxanthin molecule to produce 3-OH-β-apo-8'-carotenal (C30), which then undergoes a second cleavage to yield crocetin dialdehyde [22].

The second step involves the oxidation of crocetin dialdehyde to crocetin, catalyzed by aldehyde dehydrogenases (ALDHs) [6]. CsALDH3I1 has been identified as the specific enzyme responsible for this conversion in saffron, showing high specificity for crocetin dialdehyde and long-chain apocarotenals [6]. The enzyme demonstrates strong preference for diapocarotenoids, with conversion rates of 93.3% for β-apo-8'-carotenal (C30) and 76.4% for crocetin dialdehyde (C20) after 60 minutes [6].

The final step involves glycosylation of crocetin to form various crocin species, catalyzed by UDP-glycosyltransferases (UGTs) [6] [23]. CsUGT74AD1 converts crocetin to crocins 1 and 2', showing high specificity for crocetin with 81.3% conversion in 30 minutes using UDP-glucose as the sugar donor [6]. A second UGT, UGT91P3, produces crocins with higher glucosylation degrees, creating crocins with four and five glucose molecules [23].

Role of Carotenoid Cleavage Dioxygenases (CCDs)

Carotenoid cleavage dioxygenases represent the key regulatory enzymes in crocin biosynthesis, determining both the initiation and specificity of apocarotenoid formation. These enzymes belong to a family of non-heme iron-containing oxygenases that catalyze the oxidative cleavage of carotenoids at specific double bonds [20] [21].

CCD2 represents a novel subfamily of carotenoid cleavage dioxygenases specifically involved in crocin biosynthesis in Crocus species [20] [21]. The enzyme CsCCD2 from Crocus sativus cleaves zeaxanthin symmetrically at the 7,8 and 7',8' positions, producing crocetin dialdehyde and 3-OH-β-cyclocitral [20]. Functional studies have demonstrated that CsCCD2 can also cleave β-carotene and lycopene, though with lower efficiency compared to zeaxanthin [21].

In contrast to CCD2, CCD4 enzymes from other crocin-producing species show different substrate specificities and cleavage patterns. GjCCD4a from Gardenia jasminoides catalyzes a new route for crocetin dialdehyde formation and can convert both zeaxanthin and β-carotene into crocetin dialdehyde [24]. The enzyme shows high efficiency in biotechnological applications, with crocin accumulations of 0.17% in Nicotiana benthamiana dry leaves achieved in only 2 weeks [18].

The structural features of CCDs are characterized by a rigid, seven-bladed β-propeller structure with a Fe2+ atom located at the axis [22]. The propeller is covered by a less-conserved dome formed by a series of loops. Site mutation studies of CsCCD2 have revealed key amino acids essential for catalytic activity, including I143, L146, R161, E181, T259, and S292 [3].

Evolutionary Aspects of Crocin Biosynthesis

The evolutionary origin and distribution of crocin biosynthesis provide fascinating insights into the molecular mechanisms underlying specialized metabolite evolution in plants. The ability to produce crocins has evolved independently in distantly related plant families, representing a remarkable example of convergent evolution.

Genomic Analysis of Biosynthetic Genes

Comprehensive genomic analyses have revealed the molecular basis for crocin biosynthesis evolution across different plant lineages. The Crocus genome assembly has provided unprecedented insights into the genetic architecture underlying apocarotenoid production [3] [21]. A total of 20 CCD genes have been identified from the Crocus genome, including 6 CCD1, 1 CCD1L, 2 CCD2, 3 CCD4, 2 CCD7, and 6 NCED members [21].

The genomic organization of crocin biosynthetic genes shows evidence of gene duplication and neofunctionalization events [3]. Phylogenetic analysis indicates that CsCCD2 represents a novel branch close to, but distinct from, the CCD1 family [20]. The duplication, site positive selection, and neofunctionalization of Crocus-specific CCD2 from CCD1 members are responsible for crocin biosynthesis capability [3].

Comparative genomic studies have revealed that different plant families have evolved distinct molecular solutions for crocin production. In Gardenia jasminoides, the CCD4 genes involved in crocin biosynthesis (GjCCD4a) are located in a Gardenia-specific CCD4 tandem duplication [21]. This suggests that independent evolution events led to the convergent ability to produce crocins in different plant lineages.

The expression patterns of biosynthetic genes show remarkable tissue-specificity and developmental regulation. In saffron, the key enzymes CsCCD2, CsALDH3I1, and CsUGT74AD1 are specifically expressed in stigma tissues, correlating with crocin accumulation patterns [6]. Similar tissue-specific expression has been observed in other crocin-producing species, suggesting convergent evolution of regulatory mechanisms.

Whole Genome Triplication Events in Crocus

The Crocus genome has undergone significant evolutionary events that have contributed to the evolution of specialized metabolite biosynthesis. Chromosome-level genome assembly has revealed that two rounds of lineage-specific whole genome triplication (WGT) occurred in Crocus evolutionary history [3] [25].

These whole genome triplication events have played important roles in the production of carotenoids and apocarotenoids [3]. The retained genes from these duplication events provided the raw material for the evolution of specialized functions, including crocin biosynthesis. The analysis shows that the WGT events contributed to gene family expansion and subsequent functional diversification.

Saffron (Crocus sativus) is an autotriploid with a chromosome configuration of 2n = 3x = 24 and a triploid genome size of 10.5 Gb [26] [27]. Instead of chromosome pairs, saffron has eight chromosome triplets, which has important implications for gene expression and metabolic flux [27]. The triploid nature may contribute to the enhanced production of specialized metabolites including crocins.

The genome size of Crocus sativus has been estimated at 3.5 Gb through flow cytometry and kmer methods [4] [28]. This large genome size reflects the complex evolutionary history involving multiple polyploidization events. The retention of duplicate genes following WGT events has provided opportunities for subfunctionalization and neofunctionalization, contributing to the evolution of specialized metabolite pathways.

Convergent Evolution in Monocots and Eudicots

The distribution of crocin biosynthesis across distantly related plant families represents a compelling example of convergent evolution in specialized metabolite production. Crocins are biosynthesized in distant species including Crocus (monocot, Iridaceae), Gardenia (eudicot, Rubiaceae), Buddleja (eudicot, Scrophulariaceae), and Nyctanthes (eudicot, Oleaceae) [3] [13].

The convergent evolution of crocin biosynthesis involves the independent co-option of different CCD gene family members. In Crocus species, CCD2 enzymes evolved from CCD1 ancestors to gain the ability to cleave zeaxanthin and produce crocetin dialdehyde [3]. In contrast, Gardenia species evolved specialized CCD4 enzymes (GjCCD4a) that acquired similar functionality through different evolutionary pathways [21].

The molecular mechanisms underlying convergent evolution show both similarities and differences across plant families. All crocin-producing species utilize similar three-step biosynthetic pathways (cleavage, oxidation, glycosylation), but the specific enzymes involved show family-specific characteristics [19]. For example, plants in the Scrophulariaceae family (Buddleja, Verbascum, Nyctanthes) all utilize CCD4 enzymes for crocetin dialdehyde biosynthesis, suggesting that the specialization occurred before the divergence of these species [13].

The evolutionary pressure for crocin production likely relates to their functional roles in plant biology, including protection against oxidative stress, attraction of pollinators, and defense against herbivores. The bright coloration provided by crocins serves as visual cues for pollinators, enhancing reproductive success [13]. The antioxidant properties of crocins may provide protection against environmental stresses, particularly in reproductive tissues where these compounds typically accumulate.

Physical Description

Color/Form

Hydrated brownish-red needles from methanol /Di-gentiobiose ester/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

186 °C

UNII

Therapeutic Uses

EXPL THER Snakebite is a serious medical and socio-economic problem affecting the healthy individuals and agricultural and farming populations worldwide. In India, Vipera russelli snakebite is common, ensuing high morbidity and mortality. The venom components persuade multifactorial stress phenomenon and alter the physiological setting by causing disruption of the blood cells and vital organs. The present study demonstrates the anti-ophidian property of Crocin (Crocus sativus), a potent antioxidant against viper venom-induced oxidative stress. The in vivo oxidative damage induced by venom was clearly evidenced by the increased oxidative stress markers and antioxidant enzymes/molecules along with the proinflammatory cytokines including IL-1beta, TNF-a and IL-6. Furthermore, venom depleted the hemoglobin, hematocrit, mean corpuscular volume and platelet count in experimental animals. Crocin ameliorated the venom-induced oxidative stress, hematological alteration and proinflammatory cytokine levels. At present, administration of antivenom is an effective therapy against systemic toxicity, but it offers no protection against the rapidly spreading oxidative damage and infiltration of pro-inflammatory mediators. These pathologies will continue even after antivenom administration. Hence, a long-term auxiliary therapy is required to treat secondary as well as neglected complications of snakebite.

EXPL THER The snakebite mortality rate has been significantly reduced due to effective antivenom therapy. The intravenously infused antivenom will neutralize free and target-bound toxins but fails to neutralize venom-induced inflammation and oxidative stress, as the antigen-antibody complex itself is pro-inflammatory. Therefore, an auxiliary therapy is necessary to treat secondary/overlooked envenomation complications. Blood samples from healthy donors were treated with viper venom (100 ug/mL) for 2 hr. The venom-induced inflammation, oxidative damage and effect of crocin pre-treatment were determined by assessing the serum levels of cytoplasmic, lysosomal and oxidative stress markers along with pro-inflammatory mediators such as tumor necrosis factor (TNF)-a, interleukin (IL)-1beta, IL-6 and cyclo-oxygenase (COX)-2. Significantly increased stress markers, cytoplasmic, lysosomal and extracellular matrix-degrading enzymes as well as the pro-inflammatory mediators TNF-a, IL-1beta, IL-6 and COX-2 indicated increased cellular damage but significantly reduced oxidative damage and inflammation in crocin pre-treated groups. CONCLUSION: The data clearly suggest that venom-induced oxidative stress and inflammation is also responsible for oxidative burst and cell death in the circulation, which may worsen even after antivenom therapy. Hence, the current study demands a supportive therapy in addition to antivenom therapy to neutralize the overlooked issues of snakebite.

EXPL THER /The study/ used an experimental model in the rat to examine the effects of long-term treatment with crocin, a glycosylated carotenoid from the stigmas of the saffron crocus, on colon cancer. BD-IX rats were divided into four groups: Groups G1 and G2, designated "cancer groups," were used to study the effects of crocin on the progression of colon cancer, and Groups G3 and G4, designated "toxicity groups," were used to study the effects of the treatment on metabolic processes and the parenchyma. DHD/K12-PROb cells were injected subcutaneously into the chest of Group G1 and G2 animals. From 1 to 13 weeks after inoculation, animals in Groups G2 and G4 received a weekly injection of crocin (400 mg/kg body wt s.c.). Animals in Groups G1 and G3 received no treatment. In addition, lines of animal and human colon adenocarcinoma cells (DHD/K12-PROb and HT-29) were used to perform assays in vitro to examine the cytotoxicity of crocin. Life span was extended and tumor growth was slower in crocin-treated female rats, but no significant antitumor effect was found in male rats. Acute tubular necrosis was found in all kidney samples from crocin-treated animals, but slight signs of nephrotoxicity were found by biochemical analysis of the serum. In assays in vitro, crocin had a potent cytotoxic effect on human and animal adenocarcinoma cells (HT-29 and DHD/K12-PROb cells, 50% lethal dose = 0.4 and 1.0 mM, respectively). Treated cells exhibited a remarkable loss of cytoplasm and wide cytoplasmic vacuole-like areas. In conclusion, long-term treatment with crocin enhances survival selectively in female rats with colon cancer without major toxic effects. The effects of crocin might be related to its strong cytotoxic effect on cultured tumor cells.

EXPL THER Crocus sativus L. (saffron) has been traditionally used for the treatment of insomnia and other diseases of the nervous systems. Two carotenoid pigments, crocin and crocetin, are the major components responsible for the various pharmacological activities of C. sativus L. This study examined the sleep-promoting activity of crocin and crocetin by monitoring the locomotor activity and electroencephalogram after administration of these components to mice. Crocin (30 and 100 mg/kg) increased the total time of non-rapid eye movement (non-REM) sleep by 60 and 170%, respectively, during a 4-hr period from 20:00 to 24:00 after its intraperitoneal administration at a lights-off time of 20:00. Crocetin (100 mg/kg) also increased the total time of non-REM sleep by 50% after the administration. These compounds did not change the amount of REM sleep or show any adverse effects, such as rebound insomnia, after the induction of sleep.

Mechanism of Action

Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction.

...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway...

Impurities

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Crocetin ... (CI Natural Yellow 6; CI 75100) occurs in saffron as crocin (42553-65-1) /Di-gentiobiose ester/

Analytic Laboratory Methods

Storage Conditions

Interactions

This study investigated the protective efficacy of crocin against hepatotoxicity induced by cyclophosphamide (CP) in Wistar rats. The experimental rats were treated with crocin orally at a dose of 10 mg/kg for 6 consecutive days after the administration of a single intraperitoneal dose of CP (150 mg/kg). The ameliorative effect of crocin on organ toxicity was studied by evaluating oxidative stress enzymes, inflammatory cytokines and histological sections. A single intraperitoneal CP injection significantly elevated endogenous reactive oxygen species and oxidation of lipids and proteins, which are the hallmarks of oxidative damage in liver and serum. In consequence, the primary defensive reduced glutathione, total thiol and antioxidant enzymes such as superoxide dismutase, catalase, glutathione-S-transferase and glutathione peroxidase, were significantly reduced. In addition, liver and serum aspartate aminotransferase and alanine aminotransferase along with acid and alkaline phosphatase were considerably increased. Oral administration of crocin significantly rejuvenated all the above altered markers to almost normal state. The protective efficacy of crocin was further supported by the histological assessment and restoration of CP-induced inflammatory cytokines and enzyme levels compared with the control drug. The results obtained suggest the protective nature of crocin against CP-induced oxidative damage/inflammation and organ toxicity.

Acrylamide (ACR) is a potent neurotoxic in human and animal models. In this study, the effect of crocin, main constituent of Crocus sativus L. (Saffron) on ACR-induced cytotoxicity was evaluated using PC12 cells as a suitable in vitro model. The exposure of PC12 cells to ACR reduced cell viability, increased DNA fragmented cells and phosphatidylserine exposure, and elevated Bax/Bcl-2 ratio. Results showed that ACR increased intracellular reactive oxygen species (ROS) in cells and ROS played an important role in ACR cytotoxicity. The pretreatment of cells with 10-50 uM crocin before ACR treatment significantly attenuated ACR cytotoxicity in a dose-dependent manner. Crocin inhibited the downregulation of Bcl-2 and the upregulation of Bax and decreased apoptosis in treated cells. Also, crocin inhibited ROS generation in cells exposed to ACR. In conclusion, our results indicated that pretreatment with crocin protected cells from ACR-induced apoptosis partly by inhibition of intracellular ROS production.

Crocus sativus L. has been shown to interact with the opioid system. Thus, the effects of aqueous and ethanolic extracts of stigma and its constituents were evaluated on morphine-withdrawal syndrome in mice. Dependence was induced using subcutaneous (s.c.) injections of morphine for 3 days. On day 4, morphine was injected 0.5 hr prior the intraperitoneal (i.p.) injections of the extracts, crocin, safranal, clonidine (0.3 mg/kg) or normal saline. Naloxone was injected (5 mg/kg i.p.) 2 hr after the final dose of morphine and the number of episodes of jumping during 30 min was considered as the intensity of the withdrawal syndrome. Clonidine, the aqueous and ethanolic extracts of saffron reduced the jumping activity. Safranal was injected (s.c.) 30 min prior and 1 and 2 hr after the injection of morphine. It potentiated some signs of withdrawal syndrome. The aqueous extract decreased the movement in all of the doses (80, 160, 320 mg/kg) and the ethanolic extract decreased it in the dose of 800 mg/kg in open field test. But crocin and the dose of 400 mg/kg ethanolic extract showed no effect on activity in this test. It is concluded that the extracts and crocin may have interaction with the opioid system to reduce withdrawal syndrome.

For more Interactions (Complete) data for Crocin (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.